molecular formula C12H18O2S B8771313 1-Methyl-4-(neopentylsulfonyl)benzene

1-Methyl-4-(neopentylsulfonyl)benzene

Cat. No.: B8771313
M. Wt: 226.34 g/mol
InChI Key: DADNWSCRYXGOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(neopentylsulfonyl)benzene is a high-purity chemical compound designed for research and development applications. Its molecular structure, featuring a benzene ring substituted with both a methyl and a bulky neopentylsulfonyl group, makes it a valuable intermediate in organic synthesis . This compound is particularly useful in pharmaceutical research for the development of new active pharmaceutical ingredients (APIs), where its sulfonyl group can be a key functional moiety . In the field of material science, it can be investigated for the synthesis of advanced polymers, potentially contributing to enhanced thermal stability and chemical resistance in final materials . The steric hindrance offered by the neopentyl group may provide unique reactivity and selectivity in chemical transformations, appealing for method development in fine chemical synthesis . Researchers also value this compound as a standard or building block in analytical chemistry and for exploring novel reaction pathways . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

1-(2,2-dimethylpropylsulfonyl)-4-methylbenzene

InChI

InChI=1S/C12H18O2S/c1-10-5-7-11(8-6-10)15(13,14)9-12(2,3)4/h5-8H,9H2,1-4H3

InChI Key

DADNWSCRYXGOGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sulfonyl- and sulfinyl-substituted benzene derivatives are analyzed for structural, physical, and electronic comparisons:

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituent Boiling Point (°C) Melting Point (°C) Density (g/cm³) Key Features
1-Methyl-4-(methylsulfonyl)benzene C₈H₁₀O₂S 170.23 –SO₂–CH₃ 311.7 ± 25.0 85–89 1.2 ± 0.1 High thermal stability; compact substituent
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene C₁₅H₁₆O₃S 276.35 –SO₂–CH₂CH₂–O–C₆H₅ N/A N/A N/A Bulky, aromatic side chain; potential for π-π interactions
1-Methyl-4-[(phenylethynyl)sulfonyl]benzene C₁₅H₁₂O₂S 264.32 –SO₂–C≡C–C₆H₅ N/A N/A N/A Rigid, linear substituent; reduced solubility
1-METHYL-4-(METHYLSULFINYL)BENZENE C₈H₁₀OS 154.22 –SO–CH₃ N/A N/A N/A Lower oxidation state; increased nucleophilicity
1-Methoxy-4-(methylsulfonyl)benzene C₈H₁₀O₃S 186.23 –OCH₃ and –SO₂–CH₃ N/A N/A N/A Mixed electronic effects (donor + acceptor)

Notes:

  • Steric Effects : Neopentylsulfonyl is bulkier than methylsulfonyl, likely reducing solubility and increasing melting points compared to 1-Methyl-4-(methylsulfonyl)benzene .
  • Electronic Effects : Sulfonyl groups (–SO₂–) are stronger electron-withdrawing groups than sulfinyl (–SO–) or trifluoromethyl (–CF₃) substituents, directing electrophilic substitution to specific positions .

Key Research Findings

  • Synthetic Utility : Sulfonyl groups enhance regioselectivity in cyclization reactions. For example, gold-catalyzed enyne cyclizations using sulfonyl-substituted benzenes yield complex carbocycles with high efficiency .
  • Thermal Stability : Methylsulfonyl-substituted benzenes exhibit higher boiling points (~300°C) compared to trifluoromethyl analogs (e.g., 1-Methyl-4-(trifluoromethyl)benzene, boiling point unlisted but typically lower due to weaker intermolecular forces) .
  • Spectroscopic Identification : Mass spectrometry and IR data for sulfonyl benzenes are well-documented, aiding in structural confirmation .

Preparation Methods

Synthesis of p-Toluenesulfonyl Chloride

Toluene undergoes electrophilic aromatic sulfonation using concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at elevated temperatures (100–120°C). The reaction selectively produces p-toluenesulfonic acid due to the methyl group’s para-directing effect. Subsequent treatment with phosphorus pentachloride (PCl5\text{PCl}_5) or thionyl chloride (SOCl2\text{SOCl}_2) converts the sulfonic acid to the corresponding sulfonyl chloride:

CH3C6H5+H2SO4CH3C6H4SO3HPCl5CH3C6H4SO2Cl\text{CH}3\text{C}6\text{H}5 + \text{H}2\text{SO}4 \rightarrow \text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{CH}3\text{C}6\text{H}4\text{SO}2\text{Cl}

Key Conditions :

  • Sulfonation: 24–48 hours at 100–120°C.

  • Chlorination: 1–2 hours at 40–50°C with PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2.

Esterification with Neopentyl Alcohol

The sulfonyl chloride is reacted with neopentyl alcohol (2,2-dimethyl-1-propanol) in the presence of a base (e.g., pyridine or aqueous NaOH) to form the sulfonate ester:

CH3C6H4SO2Cl+HOCH2C(CH3)3BaseCH3C6H4SO2OCH2C(CH3)3+HCl\text{CH}3\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{HOCH}2\text{C}(\text{CH}3)3 \xrightarrow{\text{Base}} \text{CH}3\text{C}6\text{H}4\text{SO}2\text{OCH}2\text{C}(\text{CH}3)3 + \text{HCl}

Optimization Insights :

  • Catalysts : Thionyl chloride (SOCl2\text{SOCl}_2) enhances reaction efficiency by scavenging water.

  • Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) prevents hydrolysis of the sulfonyl chloride.

  • Yield : Typical yields range from 70% to 85% after purification via column chromatography or recrystallization.

Alternative Synthetic Routes

Electrochemical Sulfonylation

Recent advances in electrosynthesis demonstrate the potential for one-pot sulfonylation under mild conditions. A quasidivided electrochemical cell enables the coupling of p-xylene derivatives with in situ-generated sulfite intermediates:

CH3C6H4CH3+SO2+HOCH2C(CH3)3ElectrolysisCH3C6H4SO2OCH2C(CH3)3\text{CH}3\text{C}6\text{H}4\text{CH}3 + \text{SO}2 + \text{HOCH}2\text{C}(\text{CH}3)3 \xrightarrow{\text{Electrolysis}} \text{CH}3\text{C}6\text{H}4\text{SO}2\text{OCH}2\text{C}(\text{CH}3)_3

Advantages :

  • Avoids hazardous sulfonyl chlorides.

  • Scalable (demonstrated up to 20-fold scale-up).

Limitations :

  • Requires specialized equipment.

  • Lower yields (≈76%) compared to classical methods.

Sulfonyl Fluoride Intermediate

A method reported in radiopharmaceutical synthesis involves sulfonyl fluorides as stable precursors. For example, reacting p-toluenesulfonyl fluoride with neopentyl alcohol under basic conditions:

CH3C6H4SO2F+HOCH2C(CH3)3K2CO3CH3C6H4SO2OCH2C(CH3)3+HF\text{CH}3\text{C}6\text{H}4\text{SO}2\text{F} + \text{HOCH}2\text{C}(\text{CH}3)3 \xrightarrow{\text{K}2\text{CO}3} \text{CH}3\text{C}6\text{H}4\text{SO}2\text{OCH}2\text{C}(\text{CH}3)3 + \text{HF}

Applications :

  • Preferred for isotopically labeled compounds (e.g., 125I^{125}\text{I}, 211At^{211}\text{At}) due to fluoride stability.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Classical EsterificationSOCl2\text{SOCl}_2, Pyridine, 40–50°C70–85%High yield, well-established protocolUses corrosive reagents
ElectrochemicalConstant current, DBU\text{DBU}, RT≈76%Green chemistry, scalableSpecialized equipment required
Sulfonyl Fluoride RouteK2CO3\text{K}_2\text{CO}_3, MeCN, RT60–75%Stable intermediates, radiocompatibilityLower yield

Purification and Characterization

Purification Techniques

  • Recrystallization : From ethanol/water mixtures (purity >95%).

  • Column Chromatography : Silica gel with hexane/ethyl acetate eluent (8:2 ratio).

Analytical Data

  • NMR : 1H^1\text{H} NMR (CDCl3_3): δ 1.05 (s, 9H, C(CH3_3)3_3), 2.45 (s, 3H, Ar-CH3_3), 3.85 (s, 2H, OCH2_2), 7.35–7.70 (m, 4H, Ar-H).

  • MS : m/z 226.34 [M]+^+.

Industrial and Regulatory Considerations

  • Safety : Neopentyl alcohol and sulfonyl chlorides require handling under inert atmospheres due to moisture sensitivity.

  • Regulatory Compliance : CATO standard (ISO17034-certified) ensures batch-to-b consistency for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-4-(neopentylsulfonyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 1-methylbenzene derivatives using neopentylsulfonyl chloride under Friedel-Crafts-like conditions. Key parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ (1–5 mol%) are critical for activating the sulfonyl chloride .
  • Temperature : Optimal yields (70–85%) are reported at 0–25°C to minimize side reactions (e.g., over-sulfonylation) .
  • Solvent : Dichloromethane or toluene is preferred due to their inertness and ability to stabilize intermediates .
    • Validation : Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers handle this compound safely in laboratory settings?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties of sulfonyl compounds .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before segregating organic waste for incineration .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Analytical Workflow :

  • NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 2.5 ppm (neopentyl CH₃), δ 7.3–7.8 ppm (aromatic protons) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 256.32, consistent with the molecular formula C₁₅H₁₂O₂S .
  • IR : Strong S=O stretching vibrations at 1150–1300 cm⁻¹ confirm sulfonyl functionality .

Advanced Research Questions

Q. How do steric and electronic effects of the neopentyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Steric Hindrance : The neopentyl group reduces nucleophilic substitution rates due to bulky tert-butyl-like geometry, as shown in comparative studies with methylsulfonyl analogs .
  • Electronic Effects : Sulfonyl groups act as electron-withdrawing moieties, directing electrophilic substitution to the para position of the benzene ring. DFT calculations (B3LYP/6-31G*) support this electronic polarization .
    • Experimental Design : Use kinetic isotope effect (KIE) studies and Hammett plots to quantify substituent effects .

Q. What computational methods are suitable for predicting the compound’s stability under oxidative conditions?

  • Computational Strategy :

  • Thermochemical Analysis : Calculate bond dissociation energies (BDEs) for S–O and C–S bonds using Gaussian09 at the CCSD(T)/cc-pVTZ level. Experimental ΔrH° values (216 kJ/mol for sulfonyl group reactions) validate these models .
  • Molecular Dynamics (MD) : Simulate degradation pathways in polar solvents (e.g., water) to identify vulnerable sites .

Q. How can researchers resolve contradictions in reported crystallographic data for sulfonyl-substituted benzenes?

  • Crystallographic Best Practices :

  • Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution structures. Compare with deposited data in the Cambridge Structural Database (e.g., CCDC 925151 for related sulfonamides) .
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters for sulfonyl oxygen atoms. Discrepancies in bond lengths (>0.02 Å) may indicate disorder or solvent effects .

Q. What strategies optimize the compound’s application in drug discovery as a sulfonamide-based pharmacophore?

  • Biological Screening :

  • SAR Studies : Modify the neopentyl group to assess impact on binding affinity. For example, replace with cyclopropane sulfonyl groups and test against carbonic anhydrase isoforms .
  • ADME Profiling : Use Caco-2 cell assays to evaluate permeability (Papp < 5 × 10⁻⁶ cm/s suggests poor absorption) .

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